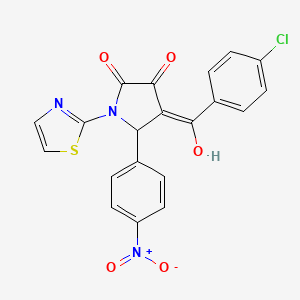![molecular formula C10H12N2O5S B5266938 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID](/img/structure/B5266938.png)
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID is a chemical compound with a complex structure that includes an ethylamino group, a sulfonyl group, and an anilino group attached to an oxoacetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-{4-[(ethylamino)sulfonyl]anilino}-2-oxoacetate. This intermediate is then hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted anilino derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 2-(4-Nitroanilino)-2-oxoethylsulfonylacetic acid
Uniqueness
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylamino and sulfonyl groups provide unique sites for chemical modification and interaction with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
2-[4-(ethylsulfamoyl)anilino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-2-11-18(16,17)8-5-3-7(4-6-8)12-9(13)10(14)15/h3-6,11H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYELSYDKPZXHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-acetyl-6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5266863.png)
![N-(2,4-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5266866.png)
![2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5266870.png)
![N-ethyl-N-(1-ethylpropyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5266876.png)
![[4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B5266883.png)
![6-{[(2S,5R)-5-(morpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridine-2-carbonitrile](/img/structure/B5266897.png)
![N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5266915.png)
![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5266919.png)
![ethyl (2Z)-2-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5266924.png)
![(3S*,4R*)-3-methoxy-1-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5266930.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoic acid](/img/structure/B5266932.png)
![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5266935.png)


